molecular formula C9H16N2O3S2 B8706212 I-152 CAS No. 311343-11-0

I-152

货号: B8706212
CAS 编号: 311343-11-0
分子量: 264.4 g/mol
InChI 键: PCFWUYJHCYCQKP-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

I-152 is a conjugate compound containing N-acetyl-cysteine and cysteamine. It is known for its ability to activate NRF2 and ATF4 signals, which are crucial in cellular defense mechanisms. This compound has shown anti-proliferative properties and is primarily used for research purposes .

准备方法

I-152 通过将 N-乙酰半胱氨酸与半胱胺偶联合成。反应通常涉及使用二甲基亚砜 (DMSO) 等溶剂,并且由于 DMSO 的吸湿性,需要超声波辅助。 然后将该化合物储存在低温下以保持其稳定性 .

化学反应分析

Mechanism of Action and Redox Modulation

I-152 functions as a glutathione precursor by delivering NAC and cysteamine, which collectively regulate intracellular redox balance. In LP-BM5 murine leukemia virus-infected mice, intraperitoneal administration of this compound (30 μmol/mouse, 3×/week for 9 weeks) demonstrated:

  • Reduction in plasma IgG levels due to altered Ig folding/assembly in the endoplasmic reticulum (ER) .

  • Accumulation of IgG in ER-derived cytoplasmic inclusions , suggesting disrupted secretion pathways .

  • Downregulation of PC maturation markers (e.g., Syndecan-1) in lymph nodes .

Impact on Unfolded Protein Response (UPR)

This compound modulates UPR signaling molecules critical for protein quality control:

UPR MarkerRole in PC MaturationEffect of this compound
BiP ER chaperoneUnaffected
sXBP-1 Transcriptional regulator of ER stress genesReduced activity
PDI Protein disulfide isomeraseInhibited folding capacity

These changes correlate with impaired PC differentiation and IgG hypersecretion, highlighting this compound’s role in ER stress mitigation .

Key Experimental Findings

Treatment Parameters

  • Dosage : 30 μmol/mouse, administered intraperitoneally.

  • Duration : 9 weeks, 3 doses per week.

  • Outcomes :

    • IgG/Syndecan-1 ratio : Increased in lymph nodes .

    • Mature PC count : Reduced compared to untreated controls .

Pathway Analysis

  • CHAC1 (glutathione-specific γ-glutamylcyclotransferase): Unaffected, suggesting this compound’s effects are independent of glutathione degradation .

  • Thiol-redox pathways : Central to this compound’s inhibition of hypergammaglobulinemia in murine AIDS models .

Therapeutic Implications

By targeting ER redox homeostasis, this compound presents a potential strategy for managing antibody-overproduction disorders. Its dual NAC/cysteamine delivery system uniquely balances pro- and antioxidant effects, making it distinct from standalone thiol-based therapies.

科学研究应用

I-152 具有广泛的科学研究应用:

    化学: 它用于研究氧化还原反应和硫醇基团在化学过程中的作用。

    生物学: this compound 用于研究细胞防御机制,特别是在 NRF2 和 ATF4 途径的激活中。

    医学: 该化合物在抗病毒和免疫调节治疗方面显示出潜力。它能有效地补充细胞中的谷胱甘肽水平,这对于对抗氧化应激至关重要。

    工业: 由于其独特的特性,this compound 用于开发新药和治疗剂

作用机制

I-152 通过激活 NRF2 和 ATF4 信号通路发挥作用。该化合物与 KEAP1 中的半胱氨酸残基形成二硫键,导致 NRF2 稳定。这导致抗氧化基因表达增强。 此外,this compound 激活 ATF4 依赖性基因表达,这在细胞应激反应中起作用 .

相似化合物的比较

I-152 由于其双重激活 NRF2 和 ATF4 途径而具有独特性。类似的化合物包括:

    N-乙酰半胱氨酸: L-半胱氨酸的前体,用于增加谷胱甘肽水平。

    半胱胺: 一种氨基硫醇,也能够提高谷胱甘肽含量。

    谷胱甘肽: 一种三肽,参与细胞防御氧化应激。

虽然这些化合物与 this compound 共享一些特性,但没有一种能够结合 NRF2 和 ATF4 途径的双重激活,这使得 this compound 在其作用机制方面独一无二 .

生物活性

I-152 is a compound that has garnered interest due to its potential biological activities, particularly in the context of immunological responses and antiviral effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is recognized primarily for its role as a supplier of N-acetylcysteine (NAC) and cysteamine, both of which are known for their antioxidant properties and ability to modulate immune responses. The compound has been studied in various experimental models, particularly in murine leukemia and viral infections.

  • Immunomodulation :
    • This compound has been shown to inhibit immunoglobulin secretion and plasma cell maturation in LP-BM5 murine leukemia models. Administration of this compound significantly reduced plasma IgG levels while increasing the IgG/Syndecan 1 ratio in lymph nodes, indicating alterations in immunoglobulin processing and secretion pathways .
    • The treatment with this compound resulted in fewer mature plasma cells (PCs) and the presence of cytoplasmic inclusions filled with IgG, suggesting impaired protein folding and assembly processes within the endoplasmic reticulum (ER) of these cells .
  • Antiviral Activity :
    • Recent studies have indicated that this compound exhibits higher intracellular antiviral activity against SARS-CoV-2 compared to other thiol compounds. This suggests a potential role for this compound in therapeutic strategies against viral infections .

Case Studies

  • Murine Leukemia Study :
    • In a study involving LP-BM5-infected mice, this compound was administered intraperitoneally at a dosage of 30 μmol/mouse three times a week for nine weeks. The results demonstrated a significant decrease in hypergammaglobulinemia, attributed to the compound's influence on IgG folding and secretion mechanisms .
  • SARS-CoV-2 Inhibition :
    • A comparative analysis highlighted that this compound outperformed other monothiols in inhibiting SARS-CoV-2 replication, showcasing its dual action as both an antioxidant and an antiviral agent. This finding emphasizes the potential application of this compound in developing treatments for COVID-19 .

Data Tables

Study Model Dosage Key Findings
Murine Leukemia StudyLP-BM5-infected mice30 μmol/mouse (3x/week)Reduced plasma IgG; increased IgG/Syndecan 1 ratio; fewer mature PCs
SARS-CoV-2 Inhibition StudyCell cultureVariableHigher intracellular antiviral activity compared to MEA and C4-GSH

常见问题

Basic Research Questions

Q. What is the molecular design and synthesis pathway of I-152, and how does its structure influence its biological activity?

this compound is a co-drug synthesized by linking N-acetyl-cysteine (NAC) and S-acetyl-β-mercaptoethylamine (SMEA) via an amide bond. This design facilitates intracellular deacetylation, releasing NAC and MEA, which synergistically boost glutathione (GSH) levels. The amide bond ensures stability during delivery while enabling controlled release of thiol-containing metabolites, critical for redox modulation . Researchers replicating synthesis should follow protocols using N-acetyl-S-trityl–L-cysteine and S-acetylcysteamine hydrochloride, as described in foundational studies .

Q. How does this compound modulate intracellular glutathione (GSH) levels, and what experimental models are suitable for quantifying this effect?

this compound enhances GSH by providing precursors (NAC and MEA) that bypass rate-limiting steps in GSH synthesis. To measure GSH levels, use fluorometric assays (e.g., monochlorobimane) or HPLC in cell cultures (e.g., murine macrophages). Dose-response experiments (5–20 mM this compound) over 6–24 hours are recommended, with β-mercaptoethanol as a negative control to isolate this compound-specific effects .

Q. What in vitro models demonstrate this compound’s antimicrobial activity, and how should researchers standardize these assays?

this compound inhibits Mycobacterium avium growth in Middlebrook 7H9 broth and human macrophages. For reproducibility:

  • Use bacterial suspensions at 10⁶ CFU/mL.
  • Test concentrations of 5–20 mM this compound, with dissolution verified spectrophotometrically.
  • Include GSH and C4-GSH as comparators to differentiate bacteriostatic vs. bactericidal effects .

Advanced Research Questions

Q. How does this compound activate the NRF2 and ATF4 signaling pathways, and what experimental timelines are critical for observing these effects?

this compound rapidly induces ATF4 protein accumulation within 15 minutes and sustains Atf4 mRNA elevation for 6–24 hours. Use immunoblotting with anti-ATF4 antibodies and RT-qPCR for time-course analyses (0–24 hours). To confirm pathway specificity, co-treat with DTT to rule out endoplasmic reticulum stress interference . NRF2 activation is assessed via luciferase reporters or nuclear translocation assays, with 10 µM sulforaphane as a positive control .

Q. How can researchers resolve contradictions in cytokine modulation data (e.g., IL-12 p40 vs. IL-27 p28) observed with this compound treatment?

this compound increases IL-12 p40 (~300%) and IL-27 p28 (~200%) in murine macrophages, but variability arises from cell-type-specific redox states. To address discrepancies:

  • Standardize macrophage polarization (M1/M2) before treatment.
  • Use multiplex cytokine arrays and include redox inhibitors (e.g., BSO) to isolate GSH-dependent effects.
  • Replicate experiments across ≥3 biological replicates with ANOVA for statistical rigor .

Q. What methodologies are recommended for studying this compound’s combination therapy potential with antiviral or antimycobacterial drugs?

For synergy studies:

  • Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) with HIV-1 protease inhibitors or rifampicin.
  • Monitor intracellular GSH via fluorescent probes to correlate redox changes with drug efficacy.
  • Include cytotoxicity controls (e.g., LDH release assays) to distinguish therapeutic vs. toxic synergies .

Q. How should researchers analyze and present large datasets on this compound’s redox and immunological effects to ensure reproducibility?

  • Raw data (e.g., flow cytometry, qPCR) should be deposited in supplementary files with metadata (e.g., instrument settings, normalization methods).
  • Use principal component analysis (PCA) to visualize redox-cytokine correlations.
  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for table/figure formatting, avoiding redundant data in text .

Q. Methodological Best Practices

  • Experimental Design : Include dose-response curves, time-course analyses, and appropriate controls (e.g., DTT for ER stress, BSO for GSH depletion).
  • Statistical Analysis : Apply Bonferroni correction for multiple comparisons; report effect sizes and confidence intervals .
  • Ethics and Reproducibility : Document IRB approvals for macrophage isolation protocols and share raw data via repositories like Zenodo .

属性

CAS 编号

311343-11-0

分子式

C9H16N2O3S2

分子量

264.4 g/mol

IUPAC 名称

S-[2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]ethyl] ethanethioate

InChI

InChI=1S/C9H16N2O3S2/c1-6(12)11-8(5-15)9(14)10-3-4-16-7(2)13/h8,15H,3-5H2,1-2H3,(H,10,14)(H,11,12)/t8-/m0/s1

InChI 键

PCFWUYJHCYCQKP-QMMMGPOBSA-N

手性 SMILES

CC(=O)N[C@@H](CS)C(=O)NCCSC(=O)C

规范 SMILES

CC(=O)NC(CS)C(=O)NCCSC(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。